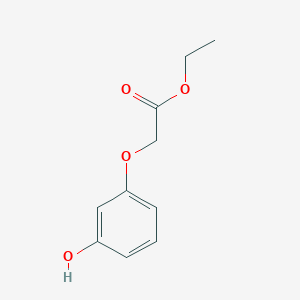

Ethyl 2-(3-hydroxyphenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-hydroxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSELHKIYIMPZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459775 | |

| Record name | Acetic acid, (3-hydroxyphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68747-24-0 | |

| Record name | Acetic acid, (3-hydroxyphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 3 Hydroxyphenoxy Acetate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of Ethyl 2-(3-hydroxyphenoxy)acetate identifies two primary points for logical disconnection, corresponding to the two key functional groups: the ether linkage and the ester linkage.

Disconnection 1: Ester Bond (C-O) This approach involves a disconnection of the ethyl ester, leading back to (3-hydroxyphenoxy)acetic acid and ethanol (B145695). This pathway prioritizes the formation of the ether linkage first, followed by esterification. The (3-hydroxyphenoxy)acetic acid intermediate can be further disconnected at the ether bond, leading to resorcinol (B1680541) and a C2 synthon such as a haloacetic acid.

Disconnection 2: Ether Bond (Ar-O-C) Alternatively, disconnecting the aryl ether bond points to resorcinol and an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). This strategy builds the ester functionality into one of the starting materials before the key etherification step.

These two disconnections form the basis for the most common and logical synthetic strategies for preparing the target molecule.

Established Synthetic Pathways for the Ether-Ester Linkage

The formation of the ether and ester bonds in this compound relies on well-established and widely utilized organic reactions.

The primary method for forming the aryl ether linkage in this context is the Williamson ether synthesis . wikipedia.orgfrancis-press.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. wikipedia.orgmasterorganicchemistry.com In this specific synthesis, the phenoxide would be generated from resorcinol by deprotonation with a suitable base, which then attacks the electrophilic carbon of an ethyl haloacetate. wikipedia.org The reaction is versatile and can be used to prepare both symmetrical and asymmetrical ethers. wikipedia.org

For the formation of the ester, the Fischer-Speier esterification is a classic and direct method. This reaction involves treating the corresponding carboxylic acid, (3-hydroxyphenoxy)acetic acid, with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Exploration of Novel Synthetic Strategies

Building upon the fundamental pathways, various strategies can be employed to synthesize this compound.

This approach begins with the precursor (3-hydroxyphenoxy)acetic acid. The synthesis of this precursor can be accomplished through various means, including the fermentation of phenylacetic acid. google.com The final step is the esterification of this acid with ethanol.

Acid-catalyzed esterification is a common method. For instance, a similar compound, ethyl 2-(3-hydroxyphenyl)acetate, is synthesized by heating 3-hydroxyphenylacetic acid with ethanol and a catalytic amount of sulfuric acid or p-toluenesulfonic acid monohydrate. A key challenge in the esterification of phenolic acids is preventing the undesired etherification of the phenolic hydroxyl group. A patented process describes a method to selectively esterify phenolic carboxylic acids by using a water-immiscible solvent and continuously metering in an excess of a water-containing alcohol. This allows for the simultaneous removal of a ternary mixture of solvent, alcohol, and water via a water separator, driving the reaction to completion without affecting the phenol (B47542) group. google.com

Table 1: Examples of Acid-Catalyzed Esterification of Hydroxyphenylacetic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Yield | Reference |

| 3-Hydroxyphenylacetic acid | Ethanol | Sulfuric acid | 70°C, 1 hour | Ethyl 2-(3-hydroxyphenyl)acetate | 90% (based on starting material weight) | |

| 3-Hydroxyphenylacetic acid | Ethanol | p-Toluenesulfonic acid monohydrate | Reflux, 4 hours | Ethyl 2-(3-hydroxyphenyl)acetate | Not specified | |

| 2-Hydroxyphenylacetic acid | Methanol | Hydrogen chloride | Room temp, 18 hours total | Methyl (2-hydroxyphenyl)acetate (B1239127) | 92% |

The Williamson ether synthesis provides a direct route to the target molecule by reacting resorcinol with an ethyl haloacetate. wikipedia.org The reaction is typically carried out by first forming the sodium salt of resorcinol (a phenoxide) and then adding the alkylating agent.

A synthesis analogous to this approach is the preparation of ethyl 2-(3-hydroxy-phenoxy)-2-methyl-propionate. chemicalbook.com In this procedure, resorcinol is treated with sodium in ethanol to form the sodium phenoxide. The mixture is refluxed, and then ethyl 2-bromoisobutyrate is added dropwise. After further heating, the product is isolated with a yield of 72%. chemicalbook.com This method can be directly adapted for the synthesis of this compound by substituting ethyl bromoacetate or chloroacetate for the bromoisobutyrate. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile. masterorganicchemistry.com

Catalysts are crucial in both major synthetic pathways.

Esterification: As previously mentioned, strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are standard catalysts for Fischer esterification. They protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Etherification: In the Williamson ether synthesis, while the base used to generate the alkoxide is a reagent rather than a catalyst, other catalytic systems can be employed to enhance the reaction. Phase-transfer catalysts can be used to improve the synthesis, particularly when dealing with reactants of differing solubilities. jk-sci.com For the synthesis of certain aryl ethers, copper catalysts (Ullmann condensation) can be used, although this is more common for reactions involving aryl halides. jk-sci.com A patented vapor-phase process for producing aromatic ethers involves contacting a phenolic compound and an organic halide with a solid catalyst containing a metal oxide or a metal. google.com

Optimization of Reaction Conditions and Yields

Maximizing the yield of this compound requires careful optimization of reaction parameters for the chosen synthetic route.

For the esterification pathway , the reaction is an equilibrium. To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol (ethanol) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. google.com The choice of acid catalyst and reaction temperature also plays a significant role in the reaction rate and in minimizing side reactions.

For the etherification pathway (Williamson synthesis), several factors are critical for optimization.

Base and Solvent: The choice of base and solvent is interdependent. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are effective for deprotonating the phenol. jk-sci.com The reaction is favored by polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which solvate the cation but not the nucleophile, thereby increasing its reactivity. jk-sci.com

Side Reactions: A potential side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the phenolic oxygen, although O-alkylation is generally favored. jk-sci.com Another concern is the elimination reaction (E2) of the alkyl halide, which competes with the desired substitution (SN2). masterorganicchemistry.com Using a primary alkyl halide like ethyl bromoacetate minimizes this side reaction. masterorganicchemistry.com The yield for a closely related synthesis was reported at 72%, indicating that this is a viable and efficient route. chemicalbook.com

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the application of green chemistry principles in the synthesis of fine chemicals like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the primary approaches to a greener synthesis of this compound involves the careful selection of solvents. Traditional syntheses often employ volatile organic compounds (VOCs) which can have significant environmental and health impacts. The use of greener solvents, such as ethyl acetate (B1210297) itself, which is a bio-based and less toxic option, is a key consideration. nih.gov Research into solvent-free reaction conditions, where the reactants themselves act as the solvent, is another promising avenue for minimizing solvent waste.

The use of catalysts is central to many green synthetic strategies. In the context of the Williamson ether synthesis for this compound, phase transfer catalysts (PTCs) can be employed. PTCs facilitate the reaction between reactants that are in different phases (e.g., a solid and a liquid), often leading to milder reaction conditions, reduced reaction times, and lower energy consumption.

Furthermore, alternative energy sources are being explored to drive the synthesis more efficiently and with a smaller environmental footprint. Microwave irradiation and ultrasound are two such technologies that have shown potential in accelerating organic reactions. orgsyn.orgresearchgate.net These methods can lead to significantly shorter reaction times and, in some cases, improved product yields compared to conventional heating methods. For instance, microwave-assisted synthesis has been successfully applied to various etherification and esterification reactions, suggesting its potential applicability to the synthesis of this compound. orgsyn.org

A notable example of a greener approach that could be adapted for the synthesis of this compound is the reaction of a phenol with an ethyl haloacetate in the presence of a solid base like potassium carbonate in a more environmentally friendly solvent, potentially under microwave or ultrasonic conditions to enhance the reaction rate and yield. While specific studies on the green synthesis of this exact molecule are not extensively detailed in the provided search results, the principles and technologies are well-established for related compounds.

A plausible greener synthetic route for this compound would involve the reaction of resorcinol with ethyl chloroacetate. To enhance the green credentials of this synthesis, several modifications to traditional methods can be implemented.

Table 1: Potential Green Synthetic Parameters for this compound

| Parameter | Conventional Method | Greener Alternative | Rationale for Green Approach |

| Solvent | Acetone, DMF | Ethyl Acetate, Water, or Solvent-free | Reduces use of volatile and toxic organic solvents. |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | K₂CO₃ is a milder, safer, and easier to handle base. |

| Energy Source | Conventional Reflux | Microwave Irradiation or Ultrasound | Reduces reaction time and energy consumption. |

| Catalyst | None | Phase Transfer Catalyst (e.g., TBAB) | Facilitates reaction under milder conditions and can improve yield. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the modern requirements of chemical manufacturing.

Chemical Reactivity and Transformation Studies of Ethyl 2 3 Hydroxyphenoxy Acetate

Reactions Involving the Ester Moiety

The ester group in Ethyl 2-(3-hydroxyphenoxy)acetate is a primary site for nucleophilic acyl substitution reactions. These reactions, which include hydrolysis, transesterification, and condensation, allow for the modification of the ester functionality and the synthesis of a variety of derivatives.

Hydrolysis Pathways and Kinetics

The hydrolysis of the ester in this compound can be catalyzed by either acid or base. This reaction involves the cleavage of the ester bond to produce 2-(3-hydroxyphenoxy)acetic acid and ethanol (B145695). The kinetics of ester hydrolysis are well-documented, typically following a second-order rate law. britannica.comnih.govwikipedia.orglibretexts.org

Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The rate of this saponification reaction is dependent on the concentrations of both the ester and the base. britannica.com

| Reactants | Conditions | Products |

|---|---|---|

| This compound, Water | Acid Catalyst (e.g., H₂SO₄) | 2-(3-hydroxyphenoxy)acetic acid, Ethanol |

| This compound, Water | Base (e.g., NaOH) | Sodium 2-(3-hydroxyphenoxy)acetate, Ethanol |

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. rsc.org For this compound, this provides a pathway to a variety of other phenoxyacetate (B1228835) esters. This method is often preferred over direct esterification from the corresponding carboxylic acid, which may have poor solubility in organic solvents. rsc.org

Various catalysts can be employed for transesterification, including environmentally benign options like boric acid and methylboronic acid. rsc.org The use of molecular sieves can help to drive the reaction to completion by removing the ethanol that is liberated. rsc.org

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | Acid or Base | Mthis compound |

| Isopropanol | Acid or Base | Isopropyl 2-(3-hydroxyphenoxy)acetate |

| Benzyl alcohol | Acid or Base | Benzyl 2-(3-hydroxyphenoxy)acetate |

Condensation Reactions

Esters with α-hydrogens, such as this compound, can undergo condensation reactions like the Claisen condensation. libretexts.org In this reaction, two ester molecules react in the presence of a strong base to form a β-keto ester. libretexts.orglibretexts.org The reaction is initiated by the deprotonation of the α-carbon, forming an enolate, which then acts as a nucleophile. libretexts.org

The Claisen condensation of this compound would result in the formation of a β-keto ester, with the elimination of an ethanol molecule. libretexts.orgnih.gov This reaction requires a stoichiometric amount of base because the resulting β-keto ester is acidic and will be deprotonated by the base, driving the equilibrium towards the product. libretexts.org

| Reactants | Base | Product |

|---|---|---|

| Two molecules of this compound | Sodium ethoxide | Ethyl 2-(3-hydroxyphenoxy)-3-oxo-3-(3-hydroxyphenoxy)propanoate |

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is another key site for chemical modification, allowing for derivatization through alkylation, acylation, and oxidation.

Derivatization via O-Alkylation or O-Acylation

The acidic proton of the phenolic hydroxyl group can be removed by a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with electrophiles in O-alkylation and O-acylation reactions.

O-alkylation is commonly achieved by reacting the phenoxide with an alkyl halide, such as ethyl bromoacetate (B1195939), in a Williamson ether synthesis-type reaction. nih.gov This reaction is often carried out in the presence of a weak base like potassium carbonate. nih.gov

O-acylation involves the reaction of the phenol (B47542) with an acylating agent, such as an acid chloride or anhydride, to form a phenolic ester. This reaction can be catalyzed by a base. Recently, methods using organic salts as acylating reagents have been developed.

| Reaction Type | Reagent | Product Class |

|---|---|---|

| O-Alkylation | Methyl iodide | Ether (Ethyl 2-(3-methoxyphenoxy)acetate) |

| O-Acylation | Acetyl chloride | Ester (Ethyl 2-(3-acetoxyphenoxy)acetate) |

Oxidation Processes

Phenols are susceptible to oxidation, often yielding quinones as products. britannica.com The hydroxyl group activates the aromatic ring, making it reactive towards oxidizing agents. rsc.org The oxidation of phenols can be achieved with various reagents, including chromic acid, Fremy's salt (potassium nitrosodisulfonate), and o-iodoxybenzoic acid (IBX).

For this compound, oxidation would likely occur at the positions ortho and para to the hydroxyl group, leading to the formation of ortho- and para-quinone derivatives. The specific product would depend on the oxidizing agent and reaction conditions used. For instance, IBX has been shown to be a regioselective oxidizing agent for the conversion of phenols to o-quinones.

| Oxidizing Agent | Expected Product Type |

|---|---|

| Chromic acid | Quinone derivative |

| Fremy's salt [(KSO₃)₂NO] | para-Quinone derivative |

| o-Iodoxybenzoic acid (IBX) | ortho-Quinone derivative |

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the two substituents: the hydroxyl (-OH) group and the ethoxycarbonylmethoxy (-OCH₂COOC₂H₅) group. Both are electron-donating groups, which activate the aromatic ring towards electrophilic attack.

The hydroxyl group is a potent activating group that directs incoming electrophiles to the positions ortho and para to it. libretexts.org Similarly, the alkoxy group (-OCH₂COOC₂H₅) is also an ortho-, para-director, albeit with a weaker activating effect than the hydroxyl group. google.com In this compound, these two groups are positioned meta to each other (at positions 1 and 3).

The combined influence of these two activating groups strongly enhances the electron density at positions 2, 4, and 6 of the aromatic ring, making them highly susceptible to electrophilic substitution. The directing effects of the substituents are summarized in the table below.

| Position | Influence of -OH (at C1) | Influence of -OCH₂COOC₂H₅ (at C3) | Combined Effect |

| 2 | Ortho (Activating) | Ortho (Activating) | Strongly Activated |

| 4 | Para (Activating) | Ortho (Activating) | Strongly Activated |

| 5 | Meta (Deactivating) | Para (Activating) | Moderately Activated |

| 6 | Ortho (Activating) | Meta (Deactivating) | Activated |

Therefore, electrophilic attack is predicted to occur predominantly at positions 2, 4, and 6. Standard electrophilic aromatic substitution reactions are expected to proceed readily, often under milder conditions than those required for benzene itself. google.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Bromination | Br₂ in a non-polar solvent | 2,4,6-Tribromo-3-hydroxyphenoxy)acetate and mixtures of mono- and di-brominated products |

| Nitration | Dilute HNO₃ | 2-Nitro- and 4-nitro- and 6-nitro- isomers |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylation at the 2, 4, or 6 positions |

| Sulfonation | Fuming H₂SO₄ | Sulfonation at the 2, 4, or 6 positions |

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aryl halides and other substituted aromatic rings. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a suitable leaving group. These electron-withdrawing groups are necessary to stabilize the intermediate Meisenheimer complex that forms during the reaction.

The aromatic ring of this compound is substituted with two electron-donating groups (-OH and -OR). These groups enrich the electron density of the ring, making it nucleophilic in character. Consequently, the molecule is deactivated towards nucleophilic attack. Under standard conditions, this compound is not expected to undergo nucleophilic aromatic substitution. For such a reaction to be feasible, the aromatic ring would first need to be functionalized with potent electron-withdrawing substituents.

Role as a Precursor in Diverse Organic Reactions

The presence of multiple reactive sites—the phenolic hydroxyl, the ester, and the activated aromatic ring—makes this compound a versatile precursor for the synthesis of more complex molecules.

The phenolic hydroxyl group can readily undergo O-alkylation, for instance, through the Williamson ether synthesis, or be converted into an ester. libretexts.org The ethyl acetate (B1210297) moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations. It can also be reduced to a primary alcohol.

This compound serves as a valuable synthon, particularly for molecules incorporating the 3-hydroxyphenoxy scaffold. For example, the related compound, ethyl 2-(4-aminophenoxy)acetate, has been utilized as a precursor for dual-acting hypoglycemic agents. mdpi.com The synthesis of various phenoxyacetate derivatives often starts from the corresponding phenol, which is alkylated with an ethyl haloacetate. walisongo.ac.idnih.gov This highlights the role of the parent phenol in accessing compounds like this compound, which can then be elaborated further.

Table 2: Potential Transformations of this compound

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Phenolic -OH | O-Alkylation | R-X, base | Aryl ether |

| Phenolic -OH | O-Acylation | Acyl chloride, base | Phenyl ester |

| Aromatic Ring | Electrophilic Substitution | See Table 1 | Substituted aromatic ring |

| Ester (-COOEt) | Hydrolysis | NaOH, H₂O then H₃O⁺ | Carboxylic acid |

| Ester (-COOEt) | Reduction | LiAlH₄ | Primary alcohol |

The strategic functionalization of the aromatic ring, followed by transformations of the hydroxyl and ester groups, allows for the construction of a wide array of complex structures, making this compound a useful building block in medicinal and materials chemistry.

Synthesis and Characterization of Derivatives and Analogues of Ethyl 2 3 Hydroxyphenoxy Acetate

Structural Modifications of the Ester Group

The ester group in ethyl 2-(3-hydroxyphenoxy)acetate is a primary site for structural derivatization, allowing for the synthesis of a range of analogues with modified properties. Key transformations include hydrolysis, transesterification, and amidation.

Hydrolysis: The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 2-(3-hydroxyphenoxy)acetic acid. This reaction is typically carried out under acidic or basic conditions. For instance, heating ethyl 2-(3-hydroxyphenyl)acetate with sulfuric acid in ethanol (B145695) leads to the formation of 3-hydroxyphenylacetic acid.

Transesterification: This process involves the reaction of the ethyl ester with a different alcohol in the presence of a catalyst, resulting in a new ester. Transesterification is a valuable method for introducing different alkyl or aryl groups, thereby altering the lipophilicity and other physicochemical properties of the molecule. nih.gov For example, the transesterification of β-keto esters can be efficiently catalyzed by environmentally benign catalysts like boric acid or methylboronic acid. nih.gov

Amidation: The ester group can be converted to an amide by reacting it with an amine. This reaction is often facilitated by activating the carboxylic acid (obtained from hydrolysis) or by direct aminolysis of the ester, which may require heating or catalytic activation. libretexts.orgnih.gov The synthesis of amides from esters is a common transformation in organic chemistry. libretexts.org For instance, N-propyl acetamide (B32628) can be synthesized by reacting ethyl acetate (B1210297) with propylamine (B44156) in the presence of sodium carbonate. google.com This approach can be applied to this compound to generate a variety of N-substituted amides.

Table 1: Examples of Ester Group Modifications

| Starting Material | Reagents | Product | Modification Type |

|---|---|---|---|

| Ethyl 2-(3-hydroxyphenyl)acetate | Sulfuric acid, Ethanol, Heat | 3-Hydroxyphenylacetic acid | Hydrolysis |

| Ethyl acetoacetate | Various alcohols, Boric acid | Transesterified β-keto esters | Transesterification |

| Ethyl acetate | Propylamine, Sodium carbonate | N-propyl acetamide | Amidation |

Chemical Alterations of the Phenoxy Moiety

The phenoxy moiety of this compound offers several avenues for chemical alteration, primarily at the phenolic hydroxyl group and the aromatic ring.

Alkylation and Acylation of the Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. Alkylation can be achieved by reacting the compound with an alkyl halide in the presence of a base. For example, the alkylation of eugenol (B1671780) with ethyl chloroacetate (B1199739) in the presence of potassium carbonate yields ethyl 2-(4-allyl-2-methoxyphenoxy)acetate. walisongo.ac.id A similar strategy can be applied to this compound. Acylation of the phenolic hydroxyl group can be performed using various acylating agents. A photoinduced method using an iridium and nickel bromide catalyst allows for the specific acylation of phenolic hydroxyl groups with aldehydes. nih.govdocumentsdelivered.com

Halogenation and Nitration of the Aromatic Ring: The aromatic ring of the phenoxy group can undergo electrophilic substitution reactions such as halogenation and nitration to introduce new functional groups. For instance, the nitration of ethyl 2-(2-hydroxy-phenyl)acetate can be achieved using a mixture of concentrated nitric acid and glacial acetic acid to produce ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. nih.gov Similarly, the synthesis of ethyl 2-(3-nitro-phenoxy)-acetic acid ethyl ester is accomplished by reacting 3-nitrophenol (B1666305) with ethyl bromoacetate (B1195939) in the presence of potassium carbonate. chemicalbook.com

Table 2: Examples of Phenoxy Moiety Alterations

| Starting Material | Reagents | Product | Modification Type |

|---|---|---|---|

| Eugenol | Ethyl chloroacetate, K2CO3 | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | O-Alkylation |

| Phenols | Aldehydes, Ir/NiBr2 catalyst, blue light | Phenyl esters | O-Acylation |

| Ethyl 2-(2-hydroxy-phenyl)acetate | Conc. HNO3, Acetic acid | Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate | Nitration |

| 3-Nitrophenol | Ethyl bromoacetate, K2CO3 | (3-Nitro-phenoxy)-acetic acid ethyl ester | O-Alkylation |

Design and Synthesis of Substituted Analogues

The introduction of various substituents onto the basic structure of this compound allows for the fine-tuning of its properties.

The synthesis of substituted analogues often involves starting with a substituted phenol (B47542) and reacting it with an ethyl haloacetate. For instance, (4-acetyl-3-hydroxy-2-propylphenoxy)acetic acid ethyl ester was synthesized by reacting 1-(2,4-dihydroxy-3-propylphenyl)ethanone with ethyl bromoacetate in the presence of anhydrous potassium carbonate. prepchem.com Another example is the synthesis of ethyl 2-(3-hydroxy-phenoxy)-2-methyl-propionate from resorcinol (B1680541) and ethyl bromoisobutyrate. chemicalbook.com

A facile method for synthesizing ethyl-2-(4-aminophenoxy)acetate involves the alkylation of p-nitrophenol with ethyl bromoacetate, followed by the reduction of the nitro group. mdpi.com This highlights a common strategy of introducing a functional group that can be later transformed into the desired substituent.

Table 3: Examples of Substituted Analogue Synthesis

| Starting Phenol | Reagent | Product |

|---|---|---|

| 1-(2,4-dihydroxy-3-propylphenyl)ethanone | Ethyl bromoacetate | (4-acetyl-3-hydroxy-2-propylphenoxy)acetic acid ethyl ester |

| Resorcinol | Ethyl bromoisobutyrate | Ethyl 2-(3-hydroxy-phenoxy)-2-methyl-propionate |

| p-Nitrophenol | Ethyl bromoacetate, then NH4Cl/Fe | Ethyl-2-(4-aminophenoxy)acetate |

Conjugation and Hybrid Molecule Formation

To explore new chemical spaces and potential synergistic effects, this compound can be conjugated with other molecules to form hybrid structures. This approach is widely used in medicinal chemistry to combine the features of different pharmacophores.

Stereoselective Synthesis of Enantiomeric Analogues

The synthesis of stereochemically pure enantiomers is crucial when a chiral center is present or introduced into the molecule, as different enantiomers can exhibit distinct biological activities. While this compound itself is achiral, many of its derivatives can be chiral.

Stereoselective synthesis aims to produce a single enantiomer in high yield. For example, in the synthesis of pyroglutamic acid amides, a three-step sequence involving a highly diastereoselective tandem aza-Michael addition, N-chloroacetylation, and cyclization was employed to furnish the target substituted pyroglutamic acids without loss of stereochemical integrity. semanticscholar.org While a direct stereoselective synthesis of an this compound analogue was not found in the provided results, the principles of asymmetric synthesis, such as the use of chiral auxiliaries, catalysts, or starting materials, would be applicable. For instance, enzymatic hydrolysis can be used for the kinetic resolution of esters to provide enantiomerically enriched products. researchgate.net

Spectroscopic Data for this compound Remains Elusive in Public Databases

A comprehensive search for detailed spectroscopic data on the chemical compound This compound (CAS Number: 64985-37-7) has revealed a significant lack of publicly available experimental information. Despite targeted inquiries across scientific databases and literature, specific datasets for its characterization by key analytical methods—including vibrational, magnetic resonance, and electronic spectroscopy, as well as mass spectrometry—could not be located.

The inquiry sought to build a detailed profile of the molecule based on the following analytical techniques, as outlined in the requested structure:

Vibrational Spectroscopy (FT-IR, Raman)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry (MS)

While general principles of these spectroscopic methods are well-documented, and data for related isomers such as Ethyl (2-hydroxyphenyl)acetate (B1239127) and Ethyl (4-hydroxyphenyl)acetate are accessible, these compounds differ in the substitution pattern on the phenyl ring and, crucially, in the nature of the linkage to the acetate group. nih.govnih.govnih.gov The target compound, this compound, is distinguished by an ether bond, a structural feature that would produce a unique spectral fingerprint.

Searches for the synthesis and subsequent characterization of this compound in scientific journals and chemical databases did not yield any publications containing the requisite detailed experimental spectra. Without this foundational data, a scientifically accurate and informative article focusing solely on this specific compound cannot be generated.

For a complete spectroscopic and structural elucidation, the compound would need to be synthesized and subjected to a full suite of analytical tests. The hypothetical data based on related structures would not meet the standards of scientific accuracy. Therefore, the construction of the requested detailed article with data tables is not possible at this time due to the absence of the necessary research findings in the public domain.

Spectroscopic Characterization and Advanced Structural Elucidation of Ethyl 2 3 Hydroxyphenoxy Acetate and Its Derivatives

X-ray Crystallography and Solid-State Structural Analysis

A detailed structural study has been performed on Ethyl 2-(3-amino-4-hydroxyphenyl)acetate , a derivative with a similar phenylacetate (B1230308) core. nih.gov The crystal structure reveals two crystallographically independent molecules within the asymmetric unit, which adopt different conformations of their ethoxycarbonyl groups. nih.gov This highlights the conformational flexibility of the acetate (B1210297) side chain. The crystal packing is primarily stabilized by a network of intermolecular hydrogen bonds, including N—H⋯O, O—H⋯N, and C—H⋯O interactions. nih.gov Furthermore, intramolecular hydrogen bonds are observed between the amino and phenolic groups. nih.gov

The crystallographic parameters for this derivative are summarized below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.21 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.5940 (17) |

| b (Å) | 10.142 (2) |

| c (Å) | 12.043 (2) |

| α (°) | 98.23 (3) |

| β (°) | 104.96 (3) |

| γ (°) | 90.41 (3) |

| Volume (ų) | 1002.6 (3) |

| Z | 4 |

Analysis of other, more complex derivatives, such as ethyl 2-[9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,4a,5,6,7,8a,9,9a,10,10a-dodecahydroacridin-10-yl]acetate , further illustrates the structural motifs common to hydroxyphenyl acetate compounds. In this case, the molecular conformation is stabilized by a strong intramolecular O—H⋯O hydrogen bond. nih.gov The crystal structure is built up by a three-dimensional network linked by C—H⋯O and C—H⋯π interactions. nih.gov These examples underscore the importance of both intramolecular and intermolecular hydrogen bonding in dictating the solid-state architecture of phenoxyacetate (B1228835) derivatives.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for relevant derivatives)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or transition metal ions. illinois.edulibretexts.orgbruker.com The parent compound, Ethyl 2-(3-hydroxyphenoxy)acetate, is a diamagnetic molecule with all electrons paired, and therefore, it is EPR-silent.

However, EPR spectroscopy becomes an invaluable tool for studying paramagnetic derivatives of this compound. libretexts.orgbruker.com A common strategy in molecular biology and materials science is site-directed spin labeling (SDSL), where a stable paramagnetic moiety, typically a nitroxide radical, is chemically attached to a molecule of interest. bruker.comnih.gov If a nitroxide spin-labeled derivative of this compound were synthesized, EPR spectroscopy could provide a wealth of information.

The key insights available from EPR studies on such a derivative would include:

Microenvironment Polarity and Dynamics: The spectral line shape of the nitroxide radical is highly sensitive to its local environment. This allows for the probing of local polarity and the rotational mobility of the spin label, offering insights into the dynamics of the molecule to which it is attached. bruker.comfu-berlin.de

Structural Conformation: By introducing two spin labels at different positions within a larger molecular assembly containing the phenoxyacetate moiety, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) or PELDOR can measure the precise distance between the two labels in the nanometer range. bruker.comrsc.org This provides critical constraints for determining molecular structure and conformation in disordered systems.

Reaction Intermediates: EPR can be used to detect and characterize transient radical intermediates that may be formed during chemical or biochemical reactions. libretexts.org For example, time-resolved EPR (TR-EPR) could identify short-lived radical species generated upon photoexcitation of a relevant derivative. fu-berlin.de

While the application of EPR to spin-labeled derivatives of this compound is theoretically powerful, no specific experimental EPR data for such derivatives were found in the reviewed literature.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification and analysis of synthetic compounds like this compound, ensuring the isolation of the target molecule from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the final product and for preparative isolation. A reverse-phase (RP) HPLC method developed for the isomeric compound Ethyl (2-hydroxyphenyl)acetate (B1239127) demonstrates a typical approach. nih.gov Such methods often utilize a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and acidified water (e.g., with phosphoric or acetic acid), separating compounds based on their hydrophobicity. nih.govresearchgate.net This technique is highly scalable and can be adapted for purifying larger quantities of the compound. nih.gov

Column Chromatography is the standard method for the purification of crude reaction mixtures on a laboratory scale. youtube.comkhanacademy.org The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. nih.govprimescholars.com A solvent system (mobile phase), such as a mixture of toluene (B28343) and ethyl acetate, is passed through the column. researchgate.net Compounds separate based on their differing affinities for the stationary and mobile phases, allowing for the collection of the purified product in fractions. youtube.com

Thin-Layer Chromatography (TLC) is a rapid, small-scale chromatographic technique used for several critical purposes. chemistryhall.comkhanacademy.org It is employed to monitor the progress of a chemical reaction by observing the disappearance of the starting material spot and the appearance of the product spot. libretexts.orgrochester.edumsu.edu TLC is also essential for identifying the optimal solvent system for column chromatography and for analyzing the fractions collected from the column to determine which contain the pure compound. chemistryhall.comlibretexts.org

| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |

|---|---|---|---|---|

| HPLC | Reverse Phase (e.g., C18) | Acetonitrile / Water (with acid modifier) | Purity assessment, preparative isolation | nih.gov |

| Column Chromatography | Silica Gel (60-120 mesh) | Toluene / Ethyl Acetate mixtures | Crude product purification, isolation | researchgate.net |

| Thin-Layer Chromatography (TLC) | Silica Gel on Aluminum Plate | Toluene / Ethyl Acetate mixtures | Reaction monitoring, fraction analysis | libretexts.orgrochester.edu |

Computational Chemistry and Theoretical Investigations of Ethyl 2 3 Hydroxyphenoxy Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure of a molecule. These calculations determine the distribution of electrons and related properties, which govern the molecule's reactivity and interactions.

Key Electronic Properties and Their Significance:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net For Ethyl 2-(3-hydroxyphenoxy)acetate, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenoxy ring, while the LUMO may be distributed over the ester group and the aromatic ring.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). dergipark.org.tr For this molecule, the oxygen atoms of the hydroxyl and ester groups would exhibit negative electrostatic potential, making them sites for electrophilic attack and hydrogen bond acceptance. The hydroxyl proton would show a positive potential, indicating its role as a hydrogen bond donor.

Atomic Charges: Calculations can assign partial charges to each atom in the molecule, providing insight into its polarity and electrostatic interactions.

DFT calculations using common functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to obtain these properties. researchgate.netdergipark.org.trnih.gov

Table 1: Predicted Electronic Properties for this compound

| Property | Predicted Value/Information | Method of Calculation |

| Monoisotopic Mass | 196.07356 Da | PubChem Calculation |

| XlogP3 | 1.8 | PubChem Calculation |

| HOMO-LUMO Gap | Would indicate chemical stability and reactivity. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Dipole Moment | Would quantify the overall polarity of the molecule. | DFT |

| MEP Surface | Would show negative potential around oxygen atoms. | DFT |

This table includes data from computational predictions where available and describes the type of information that would be generated from standard computational methods.

Molecular Modeling and Conformational Analysis

This compound possesses several rotatable single bonds, leading to a variety of possible three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations, which are the most likely to exist and participate in chemical reactions.

The key rotatable bonds in this compound are:

The C(aryl)-O bond of the ether linkage.

The O-CH₂ bond of the ether linkage.

The CH₂-C(O) bond of the acetate (B1210297) group.

The C(O)-O bond of the ester.

The O-CH₂ bond of the ethyl group.

The CH₂-CH₃ bond of the ethyl group.

Computational methods like molecular mechanics or DFT can be used to perform a systematic scan of the potential energy surface by rotating these bonds. This process identifies energy minima corresponding to stable conformers. For a related molecule, ethyl 2-(3-amino-4-hydroxyphenyl)acetate, crystallographic data shows that the ethoxycarbonyl group can adopt different conformations (twisted and straight chain) in the solid state, highlighting the conformational flexibility. nih.gov A similar flexibility would be expected for this compound.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. nih.gov These predicted spectra can be compared with experimental data for structural verification. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetate group (-O-CH₂-CO), and the quartet and triplet of the ethyl group (-O-CH₂-CH₃). docbrown.infoyoutube.com

Table 2: Predicted ¹H NMR Signals for this compound

| Protons | Approximate Chemical Shift (ppm) | Predicted Splitting Pattern | Integration |

| Aromatic (C₆H₄) | 6.5 - 7.3 | Multiplets | 4H |

| -O-CH₂-CO- | 4.5 - 4.7 | Singlet | 2H |

| -O-CH₂-CH₃ | 4.1 - 4.3 | Quartet (q) | 2H |

| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) | 3H |

This table is based on typical chemical shifts for the given functional groups and does not represent data from a specific calculation on this molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. nih.gov The calculation predicts the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths. The UV-Vis spectrum of this compound would be dominated by π→π* transitions within the hydroxyphenoxy chromophore. Machine learning models are also emerging as powerful tools for predicting UV-Vis spectra directly from molecular structures. nih.govnih.gov

Investigation of Reaction Mechanisms and Transition States

Theoretical chemistry allows for the detailed investigation of how chemical reactions occur. By mapping the potential energy surface, chemists can identify the lowest-energy path from reactants to products, including the high-energy transition states that must be overcome.

A common reaction for this molecule would be the hydrolysis of the ester group to yield 3-hydroxyphenoxyacetic acid and ethanol (B145695). Computational studies using DFT can model this reaction, for instance, under acidic or basic conditions. nih.gov Such a study would involve:

Locating Reactants, Intermediates, and Products: Optimizing the geometry of all species involved in the reaction.

Finding Transition States (TS): Identifying the highest energy point along the reaction coordinate between two intermediates. This is a critical step as the energy of the TS determines the reaction rate.

Calculating Activation Energies: Determining the energy barrier (ΔG‡) for each step of the reaction. The step with the highest barrier is the rate-determining step. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis: Confirming that a found transition state correctly connects the intended reactant and product. researchgate.net

For the hydrolysis of ethyl acetate, computational studies have elucidated the multi-step mechanism involving the formation of a tetrahedral intermediate. nih.gov A similar mechanistic investigation for this compound would provide fundamental insights into its chemical stability and reactivity.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules arrange themselves into a crystal lattice held together by various non-covalent interactions. Understanding these interactions is crucial for predicting crystal structure and physical properties like melting point and solubility.

This compound can participate in several types of intermolecular interactions:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, and the oxygen atoms of the ether and carbonyl groups are hydrogen bond acceptors. This is expected to be a dominant interaction in the crystal packing.

π-π Stacking: The aromatic rings can interact through π-π stacking.

Hirshfeld Surface Analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.gov The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. The analysis also generates a 2D "fingerprint plot," which summarizes the relative contributions of different types of interactions to the crystal packing. For similar molecules, H···H, O···H, and C···H contacts are typically the most significant contributors to the Hirshfeld surface. nih.govnih.gov

Exploration of Research Applications in Chemical and Materials Science

Utilization as a Key Synthetic Intermediate for Complex Molecules

While detailed synthetic routes starting from Ethyl 2-(3-hydroxyphenoxy)acetate are not extensively documented in public literature, the broader class of ethyl phenoxyacetate (B1228835) derivatives are recognized as crucial building blocks in organic synthesis. These compounds serve as valuable intermediates for constructing more complex, often biologically active, molecules.

A common synthetic strategy to produce these intermediates involves the reaction of a phenol (B47542) derivative with an alkyl haloacetate, such as ethyl bromoacetate (B1195939), in a process known as Williamson ether synthesis. For instance, research into novel selective COX-2 inhibitors has utilized the synthesis of ethyl phenoxyacetate derivatives as a key step. nih.gov In these schemes, a substituted phenol is reacted with ethyl bromoacetate to form the corresponding ethyl phenoxyacetate ester. nih.gov This ester is then typically hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further chemical modifications, such as amide bond formation, to build the final complex target molecule. nih.gov This established synthetic utility underscores the potential of this compound as a readily available synthon for medicinal chemistry and drug discovery programs.

Application in the Development of Functional Materials

The direct application of this compound in the development of functional materials such as ionic liquids is not widely reported. However, the core phenoxy structure is integral to ligands used in the synthesis of advanced polymers. For example, bis(phenoxy-imine) ligands are complexed with metals like titanium to form catalysts for producing specialized polymers such as disentangled ultrahigh molecular weight polyethylene (B3416737) (UHMWPE). researchgate.net This high-performance polymer exhibits exceptional mechanical and chemical properties, making it valuable in medical and industrial applications. researchgate.net The role of the phenoxy moiety in these systems highlights the potential for derivatives like this compound to be explored as precursors for new ligands in materials science.

Role in Catalysis Research

The molecular structure of this compound makes it an excellent candidate for use as a ligand in catalysis. The oxygen atoms of the hydroxyl, ether, and ester groups can act as donor sites, allowing the molecule to bind to a metal center and form a stable organometallic complex. The reactivity and selectivity of the metal catalyst can be finely tuned by the electronic and steric properties of the surrounding ligands.

Research in catalysis often focuses on developing ligands that can enhance the performance of abundant, first-row transition metals. emory.edu Ligands containing phenol or catechol moieties, which are structurally related to the hydroxyphenol portion of this compound, are of significant interest. emory.edu These "redox-active" ligands can participate in electron-transfer processes, enabling the metal complex to catalyze challenging multi-electron reactions. emory.eduresearchgate.net Phenoxy-based ligands have been successfully employed in catalysts for olefin polymerization, demonstrating their effectiveness in controlling polymer properties. researchgate.net Therefore, this compound represents a potential precursor for a new class of ligands for creating efficient and selective catalysts.

Use in Analytical Method Development

The analysis of chemical reactions and products relies on robust analytical methods. For a compound like this compound, various standard techniques would be employed for its detection, quantification, and characterization.

Developing an analytical method for this compound would likely involve High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method, using a C18 column, could effectively separate the compound from starting materials, by-products, or subsequent products in a reaction mixture. The aromatic ring in the molecule allows for sensitive detection using a UV-Vis detector. For unambiguous identification, the HPLC system could be coupled with a Mass Spectrometer (MS).

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and related derivatives. Both ¹H and ¹³C NMR spectra would provide definitive information about the molecular structure and purity of the compound, which is a critical step in any synthetic chemistry research. emory.edu

Table of Typical Analytical Methods

| Analytical Technique | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification |

| Mass Spectrometry (MS) | Molecular weight determination and identification |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data on the chemical compound "this compound" to generate the detailed article as per the requested outline.

Searches for the biological activities of this specific compound, including its antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibition properties, did not yield dedicated studies. Similarly, specific Structure-Activity Relationship (SAR) analyses and molecular interaction studies for "this compound" are not available in the public domain.

While a significant body of research exists for "ethyl acetate (B1210297) extracts" of various natural products, and for other derivatives of phenoxyacetic acid, this information does not pertain to the singular, specific compound requested and therefore cannot be used to construct a scientifically accurate article that adheres to the strict outline provided. Fulfilling the request would necessitate using data from unrelated substances, which would be scientifically inaccurate and misleading.

Therefore, the generation of a thorough and scientifically accurate article focusing solely on "this compound" is not possible at this time due to the lack of primary research literature on its biological activities.

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Routes

The imperative for green chemistry is reshaping the synthesis of fine chemicals. Future research will undoubtedly focus on developing more sustainable and efficient methods for producing Ethyl 2-(3-hydroxyphenoxy)acetate and its derivatives. Traditional syntheses often rely on harsh reagents and generate significant waste.

Emerging strategies that could be applied include:

Solvent-Free Synthesis: Inspired by the solvent-free synthesis of calix mdpi.comresorcinarenes from resorcinol (B1680541) and benzaldehyde (B42025) derivatives, similar approaches could be adapted for the production of this compound. rsc.org This would involve the direct reaction of resorcinol with an appropriate acetate (B1210297) derivative under solvent-free conditions, potentially using a solid acid catalyst. rsc.org

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to conventional chemical methods. chemistryjournals.net Research into enzymes capable of mediating the etherification of resorcinol or the esterification of a phenoxyacetic acid precursor could lead to a greener synthetic pathway with higher yields and fewer byproducts. chemistryjournals.net

Clay-Based Catalysis: Montmorillonite clays (B1170129), particularly those exchanged with metal cations, have shown promise in catalyzing the formation and deprotection of phenolic esters. jetir.org Investigating the use of such nano clays could provide a recyclable and efficient catalytic system for the synthesis of this compound. jetir.org

| Synthetic Approach | Potential Advantages | Key Challenges |

| Solvent-Free Synthesis | Reduced solvent waste, lower energy consumption, potentially shorter reaction times. rsc.org | Ensuring adequate mixing of solid reactants, catalyst selection and recovery. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources, biodegradable catalysts. chemistryjournals.net | Enzyme discovery and engineering for specific substrates, enzyme stability and cost. chemistryjournals.net |

| Clay-Based Catalysis | Catalyst recyclability, enhanced catalytic activity, solvent-free conditions. jetir.org | Catalyst characterization and optimization, potential for metal leaching. |

Expansion of Derivatization Strategies for Enhanced Functionality

The core structure of this compound offers multiple sites for derivatization, enabling the creation of a library of analogues with tailored properties. Future research will likely explore these possibilities to enhance biological activity or introduce novel functionalities.

Key derivatization strategies include:

Modification of the Hydroxyphenyl Ring: The hydroxyl group can be a key site for modification. For instance, in a study on resorcinol derivatives, esterification with various functional groups was used to modulate properties like lipophilicity, which in turn influenced biological activity. mdpi.com

Alterations to the Phenoxyacetate (B1228835) Moiety: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or hydrazides to form amides or hydrazones, as demonstrated in the synthesis of novel phenoxy acetic acid derivatives. mdpi.commdpi.com

Introduction of Additional Substituents: The aromatic ring can be further substituted to influence the electronic and steric properties of the molecule, which can have a significant impact on biological activity. nih.gov

Advanced Mechanistic Studies of Chemical and Biological Activities

A deeper understanding of the mechanisms by which this compound and its derivatives exert their effects is crucial for rational drug design and the development of targeted applications.

Future mechanistic studies could involve:

Investigating the Role of the Phenolic Hydroxyl Group: The phenolic hydroxyl group can act as a hydrogen bond donor and may be involved in interactions with biological targets. It could also participate in redox reactions. For example, the Fenton reaction, which involves the generation of reactive oxygen species from the reaction of Fe(II) with hydrogen peroxide, is pH-dependent and could be a relevant pathway to investigate for biological activity at near-neutral pH. rsc.org

Elucidating Enzyme Inhibition Mechanisms: If derivatives of this compound are found to have inhibitory activity against specific enzymes, detailed kinetic and structural studies will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive) and the key binding interactions.

Exploring Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. medchemexpress.com Studies to evaluate the radical scavenging activity of this compound and its derivatives would be a logical step in characterizing their biological profile.

Integration of High-Throughput Synthesis and Screening for Novel Analogues

The exploration of the chemical space around this compound can be significantly accelerated through the integration of high-throughput synthesis and screening techniques.

This approach would involve:

Combinatorial Chemistry: The use of phenolic scaffolds for the multiple simultaneous synthesis of libraries of related compounds is a well-established strategy. nih.gov This could be applied to generate a diverse library of this compound analogues. nih.gov

Automated Synthesis and Purification: Advances in automation and techniques like polymer-assisted purification can streamline the synthesis and isolation of large numbers of compounds for biological evaluation. researchgate.net

High-Throughput Screening (HTS): Screening large libraries of compounds against a panel of biological targets can rapidly identify hits with desired activities. medchemexpress.comrsc.org The development of robust and efficient chemical strategies for creating diverse libraries is a key challenge in this area. rsc.org

| Technology | Application to this compound Research | Expected Outcome |

| Combinatorial Chemistry | Synthesis of a diverse library of analogues by varying substituents on the phenyl ring and modifying the acetate group. nih.gov | Identification of structure-activity relationships and lead compounds. |

| Automated Synthesis | Rapid production of focused libraries of derivatives for screening. researchgate.net | Increased efficiency in the drug discovery and development process. |

| High-Throughput Screening | Testing of the synthesized library against a wide range of biological targets. medchemexpress.com | Discovery of novel biological activities and potential therapeutic applications. |

Computational Design and Predictive Modeling for Targeted Applications

Computational methods are becoming indispensable tools in modern drug discovery and materials science. Applying these techniques to this compound can guide the design of new analogues with improved properties and predict their behavior.

Future computational work could include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the physicochemical properties of phenoxyacetamide analogues with their biological activity. crpsonline.comcrpsonline.com Such models can help in designing new compounds with enhanced potency. crpsonline.comcrpsonline.com For instance, QSAR studies on phenoxyacetamide analogues have shown that molecular weight and electronic properties are important for monoamine oxidase inhibitory activity. crpsonline.comcrpsonline.com

Molecular Docking: Docking simulations can predict the binding modes of this compound derivatives within the active sites of target proteins. researchgate.net This can provide insights into the molecular basis of their activity and guide the design of more potent and selective inhibitors. researchgate.net

Predictive Modeling of Physicochemical Properties: Computational tools can be used to predict properties such as solubility, lipophilicity, and membrane permeability, which are crucial for drug development. mdpi.com

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(3-hydroxyphenoxy)acetate, and how can reaction completion be monitored?

The synthesis typically involves esterification of 3-hydroxyphenoxyacetic acid with ethanol under acidic or catalytic conditions. Key steps include refluxing (e.g., 6–12 hours at 80–100°C) and using a Dean-Stark trap to remove water. Reaction progress is monitored via thin-layer chromatography (TLC) with hexane/ethyl acetate eluent systems. Post-synthesis purification employs column chromatography or recrystallization to isolate the ester product .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : H and C NMR identify the ester group (δ ~4.2 ppm for OCHCH, δ ~170 ppm for carbonyl) and hydroxyl-phenoxy moiety (aromatic protons δ ~6.5–7.2 ppm).

- IR : Peaks at ~1740 cm (ester C=O) and ~3400 cm (hydroxyl O-H).

- X-ray crystallography : Resolves spatial arrangement, confirming intramolecular hydrogen bonding between the hydroxyl and ester groups .

Q. What are the key functional groups in this compound, and how do they affect solubility and purification?

The ester group enhances solubility in organic solvents (e.g., ethyl acetate, DCM), while the hydroxyl-phenoxy moiety contributes to polarity. Purification challenges arise due to hydrogen bonding; gradient elution in column chromatography (e.g., silica gel, 5–20% MeOH in DCM) effectively separates the product from byproducts .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

The hydroxyl group activates the aromatic ring via electron donation, directing electrophilic substitution to the para position. Conversely, the ester’s electron-withdrawing effect deactivates the adjacent carbonyl, reducing susceptibility to hydrolysis. Reactivity in nucleophilic acyl substitution (e.g., aminolysis) is modulated by steric hindrance from the phenoxy group .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX programs address them?

Challenges include disordered solvent molecules, twinning (common in flexible esters), and weak diffraction due to low crystallinity. SHELXL (via parameter restraints and TWIN commands) refines twinned data, while SHELXE resolves phase ambiguities in high-resolution datasets. Hydrogen bonding networks are validated using OLEX2 visualization .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved when analyzing derivatives of this compound?

Discrepancies between solution (NMR) and solid-state (X-ray) structures often arise from dynamic effects (e.g., tautomerism). Computational methods (DFT calculations) reconcile these by modeling equilibrium geometries. For example, NMR may show averaged signals for keto-enol tautomers, while X-ray captures a static configuration .

Q. What strategies optimize the yield of this compound derivatives under varying catalytic conditions?

- Catalysts : Use Lewis acids (e.g., ZnCl) for Friedel-Crafts alkylation or Pd catalysts for cross-coupling.

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.

- Temperature : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 120°C vs. 6 hours conventionally) .

Q. How does the presence of hydroxyl groups influence the tautomeric behavior of this compound in solution vs. solid state?

In solution, intramolecular hydrogen bonding stabilizes the keto form, but rapid exchange between tautomers can broaden NMR signals. X-ray analysis reveals a fixed enol configuration in the crystal lattice due to intermolecular H-bonding with adjacent molecules. Variable-temperature NMR (VT-NMR) quantifies tautomeric equilibrium constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.